d-Myo-inositol 4-monophosphate ammonium salt
Description
IUPAC Nomenclature and Stereochemical Configuration
This compound is chemically defined as the ammonium salt of D-myo-inositol 4-monophosphate . The IUPAC name for the free acid is [(1R,2S,3S,4S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate , with the ammonium salt formed by the replacement of one hydrogen from the phosphate group with an ammonium ion (NH₄⁺). The stereochemistry is critical: the hydroxyl groups at positions 1, 2, 3, 5, and 6 are in the cis configuration, while the phosphate group at position 4 adopts an axial orientation.
The compound’s stereochemical configuration is confirmed by its InChI identifier :InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1-,2-,3-,4+,5-,6-/m0/s1. This specifies the absolute configuration of each stereocenter, ensuring unambiguous identification.
Crystallographic Analysis and Conformational Isomerism
Crystallographic studies of related inositol phosphates reveal that the myo-inositol ring adopts a chair conformation, with axial and equatorial hydroxyl groups dictating molecular packing. In D-myo-inositol 4-monophosphate, the phosphate group at C4 is equatorial, stabilized by hydrogen bonding with adjacent hydroxyl groups. The ammonium counterion interacts electrostatically with the negatively charged phosphate oxygen, forming a zwitterionic structure.
Conformational isomerism is minimal due to the rigid cyclohexane ring, but variations in hydrogen-bonding networks can influence crystal polymorphism. For example, the ammonium ion’s NH₄⁺ group participates in intermolecular hydrogen bonds with hydroxyl oxygens, creating a lattice stabilized by these interactions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₃NO₉P (ammonium salt: C₆H₁₇NO₉P) | |
| Molecular Weight | 260.14 g/mol (free acid) | |
| SMILES | O[C@@H]1[C@@H](O)[C@H](OP([O-])(O)=O)[C@@H](O)[C@@H](O)[C@H]1O |
Comparative Analysis of Myo-Inositol Phosphate Isomers
The biological activity of myo-inositol phosphates depends critically on the position and stereochemistry of phosphate groups . Below is a comparison of key isomers:
D-myo-inositol 4-monophosphate is distinguished by its single phosphate group at C4 and its role as a metabolic intermediate rather than a direct signaling molecule. Unlike Ins(1,4,5)P₃, which binds to IP₃ receptors, D-myo-inositol 4-monophosphate is primarily involved in phosphatidylinositol turnover.
Ammonium Counterion Interactions in Salt Formation
The ammonium ion (NH₄⁺) in the salt form stabilizes the negatively charged phosphate group through electrostatic interactions and hydrogen bonding. Key interactions include:
- Ionic Bonding : The NH₄⁺ ion coordinates with the phosphate oxygen, neutralizing the negative charge and enhancing solubility in polar solvents.
- Hydrogen Bonding : The NH₄⁺ group donates hydrogen bonds to hydroxyl oxygens on the inositol ring, reinforcing the crystal lattice.
These interactions are critical for the compound’s stability and bioavailability. For example, the ammonium salt’s solubility in water (10 mg/mL) is attributed to the ionic nature of NH₄⁺.
| Interaction Type | Participating Groups | Distance (Å) | Role |
|---|---|---|---|
| Ionic Bond | NH₄⁺ ↔ PO₄³⁻ | ~3.0 | Charge neutralization |
| Hydrogen Bond | NH₄⁺ → O–H (C2/C6 hydroxyl) | ~2.8–3.0 | Stabilization of crystal lattice |
Properties
IUPAC Name |
azanium;[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.H3N/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);1H3/t1?,2-,3-,4-,5+,6?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMBBOONLXQKLK-GEXMZCQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)O.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)(O)[O-])O)O.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps
-
Protection of Hydroxyl Groups
-
Strategy : Protect five hydroxyl groups (1,2,3,5,6) to isolate the 4-position for phosphorylation.
-
Reagents : Benzyl (Bn) or cyclohexylidene (CHD) groups are commonly used. For example, 1,2,4,5-di-O-cyclohexylidene-myositol derivatives are prepared via reaction with 1-ethoxycyclohexene in the presence of p-toluenesulfonic acid (PTSA).
-
Yield : Isolation of desired regioisomers (e.g., 1,2:4,5-di-O-cyclohexylidene-myositol) typically ranges from 20–30% after crystallization.
-
-
Phosphorylation at the 4-Position
-
Method : Phosphoramidite chemistry is employed. A protected intermediate (e.g., 1,2,4-tri-O-benzyl-myositol) reacts with a phosphorylating agent (e.g., o-xylylene N,N-diethyl phosphoramidite) under anhydrous conditions.
-
Conditions : Reactions proceed in dry solvents (e.g., tetrahydrofuran or dimethylformamide) at 0°C to room temperature, catalyzed by a base (e.g., imidazole).
-
Yield : Quantitative phosphorylation is achievable for fully protected precursors.
-
-
Deprotection and Salt Formation
Optical Resolution
If racemic precursors are used, resolution is achieved via derivatization with L-menthoxyacetyl chloride. Diastereomeric esters are separated chromatographically, followed by hydrolysis to yield enantiopure 1,2-diols.
Alternative Synthetic Routes
Dephosphorylation of Higher Phosphates
Sulfur Analogues and Modifications
-
Phosphorothioate Derivatives : For research purposes, 4-phosphate analogues with sulfur substitutions (e.g., 1-phosphorothioate) are synthesized via oxidation of phosphite intermediates. These are used to study enzyme-substrate interactions.
-
Example : DL-myo-inositol 4,5-bisphosphate 1-phosphorothioate is prepared by sulfoxidation of a protected phosphite, followed by deprotection.
| Analogues | Synthetic Step | Application |
|---|---|---|
| 1-Phosphorothioate | Sulfur oxidation of phosphite | Inhibition studies |
| 2-Deoxy-2-fluoro derivatives | Trifluoromethanesulfonylation, fluorination | Agonist activity testing |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions: : d-Myo-inositol 4-monophosphate ammonium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different inositol phosphates.
Reduction: Reduction reactions are less common but can be used to modify the phosphate group.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different derivatives.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed: : Major products from these reactions include various inositol phosphates and their derivatives, which are used in further biochemical studies .
Scientific Research Applications
Chemistry: : In chemistry, d-Myo-inositol 4-monophosphate ammonium salt is used as a precursor for synthesizing other inositol phosphates and derivatives. It is also used in studying phosphorylation mechanisms and pathways .
Biology: : In biological research, this compound is crucial for studying cellular signaling pathways, particularly those involving inositol phosphates. It helps in understanding the role of inositol phosphates in cellular processes like cell growth, differentiation, and apoptosis .
Medicine: : In medical research, this compound is used to study diseases related to cellular signaling dysregulation, such as cancer and metabolic disorders. It also aids in the development of therapeutic agents targeting these pathways .
Industry: : Although its industrial applications are limited, this compound is used in the production of biochemical reagents and kits for research purposes .
Mechanism of Action
Molecular Targets and Pathways: : d-Myo-inositol 4-monophosphate ammonium salt exerts its effects by participating in the inositol phosphate signaling pathway. It acts as a precursor for other inositol phosphates, which are involved in various cellular processes. The compound binds to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions and subsequent activation of downstream signaling pathways .
Comparison with Similar Compounds
The structural diversity of inositol phosphates and their derivatives dictates their biological roles and research applications. Below is a detailed comparison of D-myo-inositol 4-monophosphate ammonium salt with structurally or functionally related compounds.
Structural and Functional Differences
Table 1: Comparative Analysis of this compound and Analogues
Key Distinctions and Implications
Phosphorylation Level and Signaling Specificity
- This compound (mono-phosphate) is a primary precursor in the phosphoinositide cascade, enabling IP3/DAG production upon kinase activation .
- D-Myo-inositol 2,4-bis-phosphate ammonium salt (bis-phosphate) exhibits dual phosphorylation, allowing interactions with specialized kinases/phosphatases to fine-tune signaling dynamics, such as calcium flux modulation .
- D-Myo-inositol 1,3,4,5-tetrakis-phosphate ammonium salt (tetrakis-phosphate) acts downstream in signaling, directly influencing calcium release and gene expression via high-affinity receptor binding .
Lipid-Bound vs. Free Inositol Phosphates
- PtdIns(4)P () is a phospholipid derivative with two palmitoyl chains, anchoring it to membranes. It recruits proteins like PH-domain-containing effectors to regulate vesicle formation and immune signaling .
- In contrast, the ammonium salt of D-myo-inositol 4-monophosphate is water-soluble, facilitating its use in cytosolic signaling studies without membrane localization constraints .
Role in Therapeutic Research
- PtdIns(4)P derivatives are explored for targeting autoimmune diseases (e.g., arthritis) due to their role in TNF-α and T-cell activity modulation .
- D-Myo-inositol 1,3,4,5-tetrakis-phosphate is pivotal in oncology research, as its dysregulation is linked to aberrant cell proliferation in cancers .
Physicochemical and Handling Considerations
- Solubility: The ammonium salt form of D-myo-inositol 4-monophosphate improves aqueous solubility compared to its free acid (Ins(4)P1), which may require buffered solutions .
- Stability : Lipid-bound derivatives like PtdIns(4)P require storage at -20°C to prevent hydrolysis, whereas ammonium salts are stable at room temperature for short-term use .
Biological Activity
d-Myo-Inositol 4-monophosphate ammonium salt (CAS 69256-52-6) is a member of the inositol phosphate family, which plays a crucial role in cellular signaling and metabolic processes. This compound is synthesized through the phosphorylation of myo-inositol and is primarily utilized in research settings to explore its biological activities and potential therapeutic applications.
The molecular formula of this compound is C₆H₁₃O₉P•xNH₃. The synthesis typically involves using phosphorylating agents such as phosphorus oxychloride or phosphoric acid under controlled conditions, followed by purification techniques like crystallization or chromatography.
d-Myo-Inositol 4-monophosphate acts as a secondary messenger in various cellular signaling pathways. It is involved in the modulation of signaling cascades that regulate diverse biological processes, including calcium signaling, insulin signaling, and cellular metabolism. The phosphate group is essential for its interaction with target proteins, influencing their activity .
Biological Activities
The biological activities of d-Myo-inositol 4-monophosphate encompass several key areas:
- Cell Signaling : It is a critical component in phosphatidylinositol signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis.
- Metabolic Regulation : The compound has been shown to play a role in glucose metabolism and insulin sensitivity, making it a subject of interest in diabetes research .
- Neuroprotection : Studies suggest that inositol phosphates may have neuroprotective effects, potentially aiding in conditions like Alzheimer's disease .
Case Studies
- Insulin Signaling : Research has demonstrated that d-Myo-inositol 4-monophosphate can enhance insulin signaling pathways by promoting the phosphorylation of Akt, which is vital for glucose uptake and metabolism .
- Neurodegenerative Diseases : A study highlighted the potential role of inositol phosphates in neuroprotection, suggesting that they might mitigate oxidative stress and improve neuronal survival .
- Plant Biology : In plant systems, d-Myo-inositol 4-monophosphate has been implicated in regulating auxin transport and root development, showcasing its importance beyond mammalian biology .
Kinetic Studies
A comparative analysis of enzyme kinetics related to d-Myo-inositol phosphates revealed varying affinities for different substrates. For instance:
| Enzyme (Substrate) | K (μM) | k (s⁻¹) | k / K (s m⁻¹ M⁻¹) |
|---|---|---|---|
| IMPL2 (Histidinol 1-phosphate) | 180 ± 5 | 1.3 ± 0.2 | 7.9 ± 0.2 × 10³ |
| IMPL1 (D-myo-Inositol 1-phosphate) | 180 ± 3 | 0.6 ± 0.1 | 3.3 ± 0.1 × 10³ |
| IMPL1 (D-Galactose 1-phosphate) | 450 ± 60 | 2.4 ± 1.3 | 5.3 ± 0.5 × 10³ |
This table illustrates the enzymatic activity associated with various substrates, highlighting the compound's biochemical significance .
Applications in Research
This compound is widely used in various research applications:
- Pharmaceutical Development : Investigated for its potential therapeutic effects on metabolic disorders and neurodegenerative diseases.
- Biochemical Assays : Employed as a reagent to study inositol phosphate metabolism and related signaling pathways .
- Agricultural Research : Its role in plant growth regulation makes it valuable for studies on crop improvement and stress responses .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying d-myo-inositol 4-monophosphate ammonium salt in cellular extracts?
- Methodological Answer : Use reverse-phase HPLC with a mobile phase comprising methanol, pH 3.5 buffer (prepared with monobasic ammonium phosphate and adjusted with phosphoric acid), and acetonitrile (50:35:15). Protect samples from light using light-protective vials to prevent degradation . Calibrate the system with a standard preparation of known concentration, and validate recovery rates using spiked samples.
Q. How does d-myo-inositol 4-monophosphate function in intracellular signaling pathways?
- Methodological Answer : This compound is a precursor to higher phosphorylated inositols (e.g., IP3, IP4), which act as secondary messengers. Upon extracellular stimulation, phospholipase C hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol phosphates. These molecules bind endoplasmic reticulum receptors to mobilize calcium ions, triggering downstream processes like gene expression and enzyme activation .
Q. What are the critical stability considerations for storing this compound?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. Reconstituted solutions should be used immediately or stabilized in pH 3.5 buffers to prevent ammonium dissociation and phosphate hydrolysis. Monitor pH shifts during storage, as deviations >0.03 units indicate degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in calcium release data linked to d-myo-inositol 4-monophosphate signaling?
- Methodological Answer : Discrepancies may arise from cellular heterogeneity or off-target effects of inhibitors (e.g., LY-294,002). Use single-cell calcium imaging to reduce population averaging artifacts . Cross-validate findings with genetic knockdown models (e.g., siRNA targeting inositol phosphate receptors) and orthogonal assays like fluorometric intracellular calcium kits .
Q. What synthetic strategies improve the yield of this compound in enzymatic vs. chemical synthesis?
- Methodological Answer : Enzymatic synthesis using recombinant phosphatidylinositol kinases (e.g., PIP4K isoforms) achieves higher stereospecificity but requires optimized ATP regeneration systems. Chemical synthesis via phosphoramidite chemistry allows scalable production but necessitates rigorous purification to remove ammonium byproducts. Compare yields using LC-MS and P-NMR to assess purity .
Q. How does the ammonium counterion influence the solubility and bioactivity of d-myo-inositol 4-monophosphate?
- Methodological Answer : Ammonium enhances aqueous solubility via hydrogen bonding but may interfere with intracellular assays due to pH sensitivity. Replace ammonium with sodium or potassium ions using ion-exchange chromatography for experiments requiring pH >7.0. Validate bioactivity using calcium flux assays in ammonium-free buffers .
Q. What advanced techniques characterize the interaction between d-myo-inositol 4-monophosphate and its binding proteins?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (). For structural insights, use X-ray crystallography with protein constructs co-crystallized with the compound. Mutagenesis studies can identify critical phosphate-binding residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
